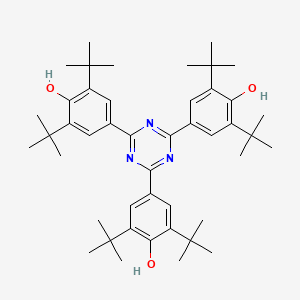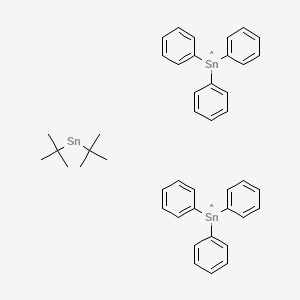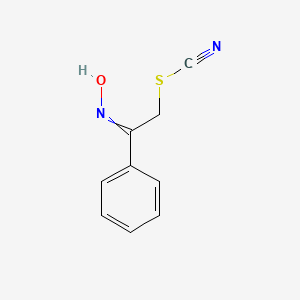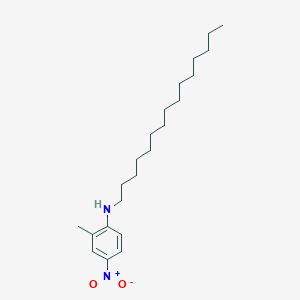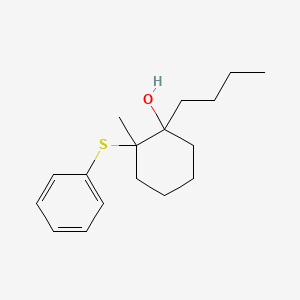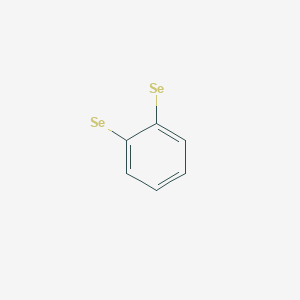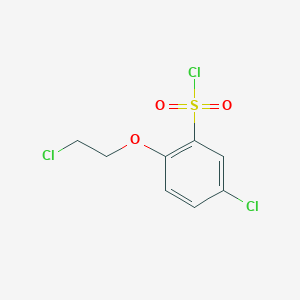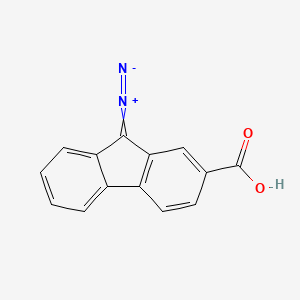![molecular formula C16H20N2S2 B14320393 Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis- CAS No. 109334-45-4](/img/structure/B14320393.png)
Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is an organic compound with a complex structure that includes benzenethiol groups linked by a 1,2-ethanediylbis(methylimino) bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- typically involves the reaction of benzenethiol with a suitable diamine, such as 1,2-diaminoethane, under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully monitored to ensure consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The benzenethiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction and conditions employed.
科学的研究の応用
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Benzenethiol: A simpler thiol compound with similar reactivity but lacking the ethylenediylbis(methylimino) bridge.
2,2’-[1,2-Ethanediylbis(thio)]bis-: A related compound with sulfur atoms instead of nitrogen in the bridging group.
Uniqueness
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is unique due to its specific structural features, including the ethylenediylbis(methylimino) bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
109334-45-4 |
|---|---|
分子式 |
C16H20N2S2 |
分子量 |
304.5 g/mol |
IUPAC名 |
2-[methyl-[2-(N-methyl-2-sulfanylanilino)ethyl]amino]benzenethiol |
InChI |
InChI=1S/C16H20N2S2/c1-17(13-7-3-5-9-15(13)19)11-12-18(2)14-8-4-6-10-16(14)20/h3-10,19-20H,11-12H2,1-2H3 |
InChIキー |
VJWZMJMBRUMSAY-UHFFFAOYSA-N |
正規SMILES |
CN(CCN(C)C1=CC=CC=C1S)C2=CC=CC=C2S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


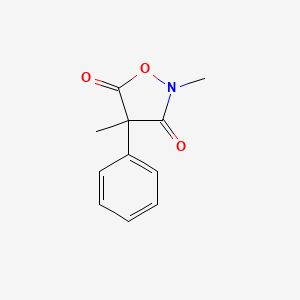
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
